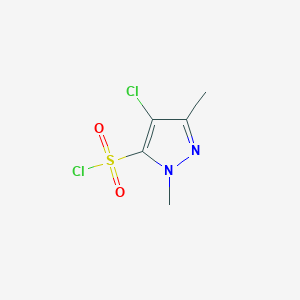

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

4-chloro-2,5-dimethylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2S/c1-3-4(6)5(9(2)8-3)12(7,10)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZZQKFFJSYPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623126 | |

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-87-2 | |

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position. The general reaction scheme is as follows:

4-Chloro-1,3-dimethyl-1H-pyrazole+Chlorosulfonic acid→4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Reaction Conditions: These reactions typically require mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Major Products

The major products formed from these reactions are sulfonamide derivatives, which have various applications in medicinal chemistry and agrochemistry .

Scientific Research Applications

Medicinal Chemistry

Building Block for Bioactive Molecules

This compound serves as an essential intermediate in the synthesis of bioactive molecules with potential therapeutic properties. Notably, it has been investigated for its antibacterial, anti-inflammatory, and anticancer activities. Research indicates that derivatives of 4-chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride exhibit significant enzyme inhibition, which is crucial for developing new pharmaceuticals .

Case Study: Antimicrobial Activity

In one study, derivatives of this compound were tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The structural characteristics of the compound allow it to effectively disrupt key enzymatic functions critical to bacterial growth .

Agrochemistry

Development of Herbicides and Fungicides

The compound is utilized in the formulation of agrochemicals, specifically herbicides and fungicides. Its ability to inhibit specific enzymes in plants and fungi makes it a valuable component in agricultural applications. For instance, compounds derived from 4-chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride have shown potent activity against plant pathogens .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is employed in synthesizing advanced materials such as polymers and nanomaterials. Its unique electronic and optical properties make it suitable for developing innovative materials with tailored functionalities .

Coordination Chemistry

Reagent in Organic Synthesis

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride acts as a reagent in organic synthesis for preparing various pyrazole derivatives. Its reactivity allows it to form diverse derivatives with different functional groups, making it a versatile tool in synthetic chemistry .

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects. The specific molecular targets and pathways involved depend on the structure of the sulfonamide derivative formed .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Sulfonyl Chloride Substitution

5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

- Molecular Formula : C₅H₆Cl₂N₂O₂S

- Molecular Weight : 235.08 g/mol (calculated), 236.72 g/mol (reported) .

- Key Difference : The sulfonyl chloride group is at position 4 instead of 5.

- Implications: Reactivity: Positional isomerism affects steric and electronic environments. Applications: Positional differences influence regioselectivity in downstream reactions, such as coupling with amines or alcohols.

Substituent Variations

4-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

- Molecular Formula : C₆H₆F₂ClN₂O₂S

- Molecular Weight : 254.64 g/mol (estimated) .

- Key Difference : Chlorine at position 4 is replaced with a difluoromethyl (-CF₂H) group.

- Stability: Fluorine substituents may improve metabolic stability in pharmaceutical applications.

4-chloro-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride

- Molecular Formula : C₈H₁₃ClN₂O₂S

- Molecular Weight : 229.09 g/mol .

- Key Difference : The 1-methyl group is replaced with a bulkier 2-methylpropyl (-CH₂CH(CH₃)₂) substituent.

- Implications :

- Steric Effects : Increased steric bulk may hinder reactions at the sulfonyl chloride group but could improve selectivity in certain coupling reactions.

- Solubility : Longer alkyl chains may enhance lipophilicity, affecting solubility in polar solvents.

Data Table: Comparative Properties

Research Findings and Discrepancies

- Molecular Weight Inconsistencies : reports a molecular weight of 236.72 g/mol for the target compound, while calculations for C₅H₆Cl₂N₂O₂S yield 235.08 g/mol . This discrepancy may arise from typographical errors or impurities in reported samples .

- Reactivity Trends : Sulfonyl chlorides with electron-withdrawing groups (e.g., -CF₂H) exhibit enhanced reactivity in nucleophilic substitutions compared to -Cl analogues .

- Pharmacological Potential: Pyrazole derivatives with sulfonyl chloride groups are precursors to bioactive molecules, as seen in related compounds like 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride, which is explored for pharmaceutical applications .

Biological Activity

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 88398-87-2) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a sulfonyl chloride group, which contributes to its reactivity and biological activity. The presence of the chlorine atom at the 4-position and the dimethyl groups at the 1 and 3 positions are critical for its pharmacological profile.

The biological activity of 4-chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is primarily attributed to its role as an inhibitor of specific enzymes involved in various biochemical pathways. It acts through:

- Enzyme Inhibition : It has been shown to inhibit certain protein kinases, which play crucial roles in cell signaling and proliferation.

- Interaction with Biological Targets : The compound binds to the ATP-binding site of kinases, thereby preventing phosphorylation of target proteins involved in cell cycle regulation and apoptosis induction .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting key signaling pathways .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 4-chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride:

- Anticancer Activity :

- Anti-inflammatory Activity :

Data Table: Biological Activity Summary

| Biological Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer (various cell lines) | Cell viability assay | 10 - 30 | |

| Anti-inflammatory (COX-2 inhibition) | COX inhibition assay | 23.8 - 42.1 |

Pharmacokinetics

The pharmacokinetic profile of 4-chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride suggests favorable absorption due to its lipophilicity, allowing it to penetrate cellular membranes effectively. Its distribution within tissues is influenced by its chemical structure, which facilitates interaction with intracellular targets.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride to maximize yield?

- Methodological Answer : Synthesis optimization involves testing solvents (ethanol, methanol, acetone), catalysts (e.g., KCO, ZnCl), and reaction times (9–13 hours). For pyrazole sulfonyl chlorides, chlorination agents like POCl or SOCl under reflux are typical. Adjusting stoichiometry and temperature (e.g., 80–100°C) can improve yields (77–89% reported for analogous compounds) . Parallel monitoring via TLC or HPLC ensures reaction progression.

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Use FT-IR to confirm sulfonyl chloride (-SOCl) stretching (~1370 cm and 1170 cm) and pyrazole ring vibrations. H/C NMR identifies substituent positions (e.g., methyl groups at 1,3-positions). LC-MS verifies molecular weight and purity, while elemental analysis cross-checks composition. For crystalline derivatives, X-ray diffraction resolves structural ambiguities .

Q. How can solubility and stability be assessed for storage and experimental use?

- Methodological Answer : Conduct solubility tests in polar (water, DMSO) and non-polar solvents (DCM, chloroform). Stability is evaluated via accelerated degradation studies (e.g., exposure to heat, light, or humidity) with HPLC stability-indicating assays . Store under inert atmosphere at -20°C to prevent hydrolysis of the sulfonyl chloride group .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., cyclooxygenase for anti-inflammatory activity). ADME/Tox profiling (via SwissADME or ADMETLab) predicts pharmacokinetics, while QSAR models correlate structural features (e.g., substituent electronegativity) with activity. Cross-validate with in vitro assays (e.g., enzyme inhibition) .

Q. How should discrepancies between elemental analysis and spectroscopic data be resolved?

- Methodological Answer : Discrepancies often arise from impurities or hydration. Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula. Repeat elemental analysis under dry conditions or purify via column chromatography (silica gel, ethyl acetate/hexane). For crystalline samples, single-crystal XRD provides definitive structural validation .

Q. What strategies mitigate byproduct formation during sulfonation/chlorination reactions?

- Methodological Answer : Optimize reagent addition order (e.g., add chlorinating agents slowly to control exothermicity). Use scavengers (e.g., DIPEA) to neutralize HCl byproducts. Monitor reaction progress via in situ FT-IR or Raman spectroscopy to detect intermediate species. For scale-up, employ flow chemistry to enhance heat/mass transfer .

Q. How can structural modifications enhance selectivity in biological assays?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF) at the 5-position to modulate electronic effects. Replace methyl groups with bulkier substituents (e.g., isopropyl) to sterically hinder off-target interactions. Test derivatives in competitive binding assays with radiolabeled ligands to quantify selectivity ratios .

Safety and Handling

Q. What protocols are recommended for safe handling of this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, goggles) due to its reactivity as a sulfonyl chloride. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers with desiccants to prevent moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.